D-[1-2H]Mannose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4?,5?,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QBVPYQBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C(C([C@@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nuclear Magnetic Resonance Spectroscopy
¹³C NMR analysis of this compound reveals distinct chemical shifts for the C-1 position. In proton-decoupled spectra, the hydrate form of deuterated mannose exhibits a signal at δ 90.6 ppm, while the aldehyde form appears at δ 205.9 ppm. Proton-coupled spectra confirm deuterium incorporation through reduced ¹Jₕ-ᴄ coupling constants (≈164 Hz) compared to non-deuterated analogs.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 181.0725 (calculated for C₆H₁₁D₁O₆⁺: 181.0720), confirming ≈99% isotopic enrichment at C-1.
Comparative Analysis of Synthesis Methods
Challenges and Optimization Strategies
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Isotopic Dilution : Epimerization in D₂O risks deuterium loss during ring-opening steps. Using excess D₂O (≥99.9% isotopic purity) mitigates this.
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Byproduct Formation : Benzyl ether cleavage during hydrogenolysis generates toluene, requiring rigorous nitrogen purging to prevent reoxidation.
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Crystallization Efficiency : Mixed alcohol systems (methyl/isopropyl) enhance crystal yield but necessitate temperature control to prevent solvate formation .
Chemical Reactions Analysis
Types of Reactions: D-[1-2H]Mannose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the thiol-ene click reaction, where allyl and propargyl D-mannose derivatives react with thiols and azides to form polyhydroxyl sulfides and triazoles .
Common Reagents and Conditions: Common reagents used in the reactions of D-mannose include thiols, azides, and metal catalysts. For example, the propargylation of D-mannose can be achieved using tin-mediated propargylation
Biological Activity
D-[1-2H]Mannose is a stable isotope-labeled form of D-mannose, a naturally occurring sugar that plays significant roles in various biological processes. This article explores its biological activity, particularly focusing on its metabolic pathways, immunological effects, and therapeutic applications.
D-mannose is an epimer of glucose, differing at the C-2 position. It is primarily metabolized in the liver and can be converted into glucose through several enzymatic reactions. The physiological concentration of D-mannose in human blood is approximately 100 μM, with levels rising to 2 mM during supplementation .
Metabolic Pathways:
- Transport: D-mannose enters cells via glucose transporters (GLUT), where it is phosphorylated by hexokinase to form mannose-6-phosphate (M6P).
- Glycosylation: M6P can either be converted to mannose-1-phosphate for glycosylation or enter other metabolic pathways .
Immunological Effects
D-mannose has been shown to modulate immune responses, particularly in the context of infections. It competes with glucose for transport and metabolism, which can suppress glycolysis and reduce pro-inflammatory cytokine production during viral infections .
Key Findings:
- Viral Infections: In mouse models, D-mannose administration improved survival rates during H1N1 infections by normalizing blood glucose levels and reducing tissue damage .
- Macrophage Activation: D-mannose counteracts lipopolysaccharide-induced macrophage activation by downregulating interleukin 1β (Il1b) gene expression .
Therapeutic Applications
D-mannose has gained attention for its potential therapeutic uses, particularly in treating urinary tract infections (UTIs) and supporting glycosylation in patients with genetic disorders.
Case Studies:
- Urinary Tract Infections: Clinical studies have shown that D-mannose can significantly reduce the recurrence of UTIs by preventing pathogen adhesion to the urinary tract lining .
- Glycosylation Disorders: Patients with congenital disorders of glycosylation have demonstrated improved symptoms with D-mannose supplementation, as it contributes to N-glycan synthesis through M6P .
Physiological Benefits
The physiological benefits of D-mannose extend beyond its immunological effects. It has been associated with improvements in:
- Diabetes Management: By modulating glucose metabolism, D-mannose may help regulate blood sugar levels .
- Intestinal Health: It may also play a role in gut health by influencing microbiota composition and intestinal permeability .
Summary Table of Biological Activities
Q & A
Q. What is the role of D-[1-2H]Mannose in tracking metabolic pathways using NMR spectroscopy?
this compound is a deuterated isotopologue used to study glycolytic and pentose phosphate pathway (PPP) fluxes. Its C1 deuteration allows precise tracking via <sup>13</sup>C NMR, as the deuterium label minimizes signal splitting while retaining metabolic activity. Researchers employ hyperpolarized D-[1-<sup>13</sup>C,1-<sup>2</sup>H]Mannose to monitor real-time intracellular conversions, such as the formation of mannose-6-phosphate or upper glycolysis intermediates, by analyzing pH-dependent chemical shifts (e.g., 4.13 ppm for 4-phosphoerythronate) .
Q. How can researchers validate the purity and isotopic labeling efficiency of this compound?
Methodological validation involves:
- Enzymatic assays : Using glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to confirm substrate specificity and isotopic incorporation rates .
- NMR spectroscopy : Comparing <sup>13</sup>C and <sup>2</sup>H chemical shifts with reference databases (e.g., pH 7.0 calibration ±0.2 ppm accuracy) .
- Mass spectrometry : Quantifying isotopic enrichment via fragmentation patterns .
Advanced Research Questions
Q. What experimental design strategies resolve ambiguities in identifying intracellular metabolites derived from this compound?
Challenges arise due to overlapping chemical shifts (e.g., mannose-6-phosphate vs. glucose-6-phosphate). Solutions include:
- pH-dependent referencing : Predefining chemical shifts across pH 4.0–8.0 to distinguish metabolites like 6-phosphogluconate .
- Co-administration of unlabeled auxiliaries : Non-labeled lactate or pyruvate clarifies PPP vs. glycolysis contributions by altering redox states .
- Dynamic nuclear polarization (DNP) : Enhances signal resolution for low-abundance intermediates .
Q. How do deuterium isotope effects impact enzymatic kinetics when using this compound as a substrate?
Deuteration at C1 alters bond cleavage kinetics in enzymes like GAPDH. Researchers quantify this via:
- Pre-steady-state stopped-flow kinetics : Comparing acylation rates (kac) of D-G3P vs. D-[1-<sup>2</sup>H]G3P under controlled buffer conditions (e.g., 50 mM MES/NaOH, pH 8.2) .
- Isotope effect ratios : A kH/kD > 1 indicates rate-limiting C-H bond cleavage, critical for modeling catalytic mechanisms .
Q. What methodologies address contradictions in intracellular pH measurements using this compound-derived metabolites?
Discrepancies may arise from compartment-specific pH variations or metabolite degradation. Mitigation strategies include:
- Internal reference standards : Using pH-invariant <sup>13</sup>C shifts (e.g., mannitol) for calibration .
- Triangulation with <sup>31</sup>P NMR : Validating pH values via inorganic phosphate chemical shifts .
- Statistical error analysis : Applying t-tests or ANOVA to assess reproducibility across biological replicates .
Methodological Frameworks
Q. How should researchers design a hypothesis-driven study using this compound in cancer metabolism?
Apply the PICO framework :
- Population (P) : Cancer cell lines (e.g., PC-3 prostate cancer cells).
- Intervention (I) : Hyperpolarized D-[1-<sup>13</sup>C,1-<sup>2</sup>H]Mannose administration.
- Comparison (C) : Untreated cells vs. cells with PPP inhibitors (e.g., 6-AN).
- Outcome (O) : Quantify PPP vs. glycolysis flux ratios via <sup>13</sup>C NMR .
Q. What are common pitfalls in interpreting this compound NMR data, and how can they be avoided?
- Pitfall 1 : Misassigning pH-sensitive shifts. Solution: Validate shifts using extracellular pH titrations .
- Pitfall 2 : Overlooking isotopic dilution. Solution: Use LC-MS to track label incorporation into downstream metabolites .
- Pitfall 3 : Ignoring enzyme-specific isotope effects. Solution: Conduct control experiments with non-deuterated analogs .
Data Analysis and Reporting
Q. How should researchers present isotopic tracing data for this compound in manuscripts?
Follow MIAMET guidelines (Minimum Information About Metabolic Tracing Experiments):
- Raw data : Include hyperpolarized NMR spectra in appendices, noting acquisition parameters (e.g., 800 MHz magnet, 25°C) .
- Processed data : Report flux ratios (e.g., PPP/glycolysis) with error bars (SD or SEM) .
- Statistical tests : Use ANOVA for multi-group comparisons, citing p-values and effect sizes .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound-based studies?
- Detailed protocols : Specify buffer conditions (e.g., 40 mM triethanolamine, pH 8.9) and enzyme sources (e.g., recombinant GAPDH) .
- Open data : Share reference NMR spectra in repositories like MetaboLights .
- Reagent validation : Certify isotopic purity (>98%) via vendor COAs (e.g., Kanto Reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
